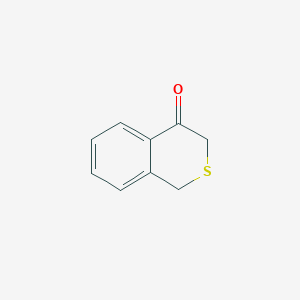

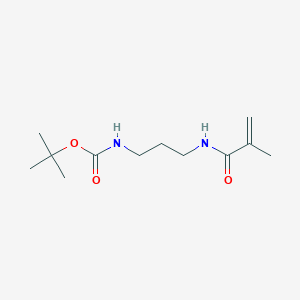

tert-Butyl (5-fluorothiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

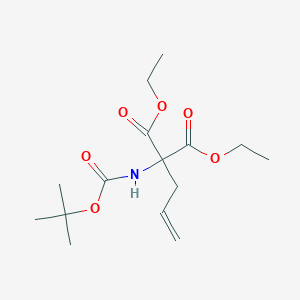

The synthesis of related compounds often involves substitution reactions, as seen in the preparation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through two substitution reactions . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

X-ray crystallographic analysis is a common technique for determining the molecular structure of tert-butyl compounds. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction, and the DFT-optimized structure matched the crystal structure . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The tert-butyl group is often used as a protective group in chemical synthesis. For example, tert-butyl carbazate reacted with various reagents to afford different triazole and oxadiazole derivatives, indicating the versatility of tert-butyl compounds in chemical reactions . The tert-butyl group can also influence the electronic properties of a molecule, as seen in the bipolar materials for thermally activated delayed fluorescence, where the tert-butylcarbazole group affects the electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group and other substituents. For example, the introduction of tert-butyl and other groups can affect the antibacterial activities of thiazolidine derivatives . The electrochemical properties of materials can also be tuned by manipulating the conjugation of electron donor units, as seen in the bipolar materials based on tert-butylcarbazole .

Case Studies

Several of the papers discuss the biological activities of tert-butyl compounds. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is an important pharmaceutical intermediate , and some tert-butyl thiazolidine derivatives showed potent antibacterial activities . Additionally, the antitumor activity of a tert-butyl thiazole derivative was evaluated, showing good activity against the Hela cell line .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives reveals the importance of tert-butyl carbamates in studying hydrogen and halogen bonding involving the carbonyl group. These structural analyses contribute to the understanding of molecular interactions and can inform the design of new materials and drugs (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

A study on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate highlights its significance as an intermediate in creating compounds like omisertinib (AZD9291), showcasing the role of tert-butyl carbamates in pharmaceutical development (Zhao et al., 2017).

Materials Science and Photophysics

The study of the photophysics of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) investigates its potential as a universal fluorophore and sensor for polymeric and solution studies. This research underscores the utility of tert-butyl carbamate derivatives in developing new materials for sensing and imaging applications (Fourati et al., 2011).

Methodological Innovations in Chemistry

Research on the highly stereoselective asymmetric aldol routes to tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates demonstrates the advanced methodologies in synthesizing complex molecules. These building blocks serve as pivotal intermediates for novel protease inhibitors, highlighting the broader applicability of tert-butyl carbamates in synthesizing therapeutic agents (Ghosh et al., 2017).

Safety And Hazards

The safety data sheet for “tert-Butyl (5-fluorothiazol-2-yl)carbamate” indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

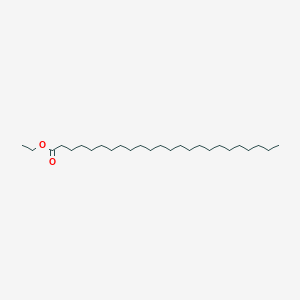

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFSWGHVQKQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474492 |

Source

|

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-fluorothiazol-2-yl)carbamate | |

CAS RN |

731018-54-5 |

Source

|

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)